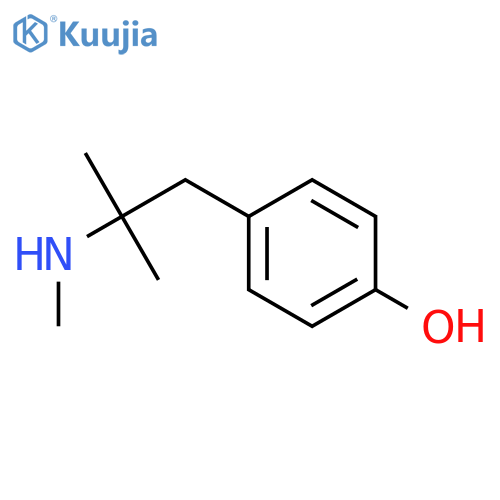Cas no 120583-09-7 (4-2-methyl-2-(methylamino)propylphenol)

120583-09-7 structure
商品名:4-2-methyl-2-(methylamino)propylphenol
4-2-methyl-2-(methylamino)propylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol,4-[2-methyl-2-(methylamino)propyl]-
- 4-[2-methyl-2-(methylamino)propyl]phenol
- 4-hydroxymephentermine
- p-Hydroxy-MP
- 4-2-methyl-2-(methylamino)propylphenol
- 120583-09-7
- EN300-1841858
- DTXSID60152918
- AKOS006273149
- Phenol, 4-(2-methyl-2-(methylamino)propyl)-
-
- インチ: InChI=1S/C11H17NO/c1-11(2,12-3)8-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3
- InChIKey: PENYUAKVZOYAEH-UHFFFAOYSA-N
- ほほえんだ: CNC(CC1=CC=C(O)C=C1)(C)C
計算された属性
- せいみつぶんしりょう: 179.13100
- どういたいしつりょう: 179.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- PSA: 32.26000
- LogP: 2.32360
4-2-methyl-2-(methylamino)propylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1841858-10.0g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 10g |
$4852.0 | 2023-06-01 | ||
| Enamine | EN300-1841858-2.5g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 2.5g |
$2211.0 | 2023-09-19 | ||
| Enamine | EN300-1841858-10g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 10g |
$4852.0 | 2023-09-19 | ||
| Enamine | EN300-1841858-0.1g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 0.1g |
$993.0 | 2023-09-19 | ||
| Enamine | EN300-1841858-0.05g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 0.05g |
$948.0 | 2023-09-19 | ||
| Enamine | EN300-1841858-1.0g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 1g |
$1129.0 | 2023-06-01 | ||
| Enamine | EN300-1841858-5.0g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 5g |
$3273.0 | 2023-06-01 | ||
| Enamine | EN300-1841858-0.25g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 0.25g |
$1038.0 | 2023-09-19 | ||
| Enamine | EN300-1841858-0.5g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 0.5g |
$1084.0 | 2023-09-19 | ||
| Enamine | EN300-1841858-5g |
4-[2-methyl-2-(methylamino)propyl]phenol |
120583-09-7 | 5g |
$3273.0 | 2023-09-19 |
4-2-methyl-2-(methylamino)propylphenol 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
120583-09-7 (4-2-methyl-2-(methylamino)propylphenol) 関連製品
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
